Hexanal, 2,3-dichloro-2-ethyl-
Description
Hexanal, 2,3-dichloro-2-ethyl- is a chlorinated derivative of hexanal, characterized by the substitution of two chlorine atoms and an ethyl group at the 2nd and 3rd carbon positions of the aldehyde chain. Chlorinated aldehydes like this compound are of interest in industrial chemistry due to their altered reactivity and stability compared to non-halogenated counterparts .
Properties
CAS No. |
91651-75-1 |
|---|---|
Molecular Formula |
C8H14Cl2O |
Molecular Weight |
197.10 g/mol |
IUPAC Name |
2,3-dichloro-2-ethylhexanal |
InChI |
InChI=1S/C8H14Cl2O/c1-3-5-7(9)8(10,4-2)6-11/h6-7H,3-5H2,1-2H3 |
InChI Key |
VBTHSHMKRYTTTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CC)(C=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanal, 2,3-dichloro-2-ethyl- typically involves the chlorination of hexanal. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions, including temperature and pressure, are carefully controlled to ensure selective chlorination at the 2 and 3 positions.
Industrial Production Methods
On an industrial scale, the production of Hexanal, 2,3-dichloro-2-ethyl- may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexanal, 2,3-dichloro-2-ethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
Oxidation: 2,3-dichloro-2-ethylhexanoic acid.
Reduction: 2,3-dichloro-2-ethylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexanal, 2,3-dichloro-2-ethyl- finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a bioactive molecule.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Hexanal, 2,3-dichloro-2-ethyl- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atoms may also participate in electrophilic reactions, further contributing to the compound’s biological activity.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of hexanal, 2-ethylhexanal, 2,2-dimethylhexanal, and the target compound (inferred where data is unavailable):
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Boiling Point | Key Substituents |
|---|---|---|---|---|---|
| Hexanal | C₆H₁₂O | 100.16 | 66-25-1 | 131°C | Aldehyde group |
| 2-Ethylhexanal | C₈H₁₆O | 128.21 | 123-05-7 | 175–177°C | Ethyl branch at C2 |
| 2,2-Dimethylhexanal | C₈H₁₆O | 128.21 | 996-12-3 | ~160°C | Two methyl groups at C2 |
| Hexanal, 2,3-dichloro-2-ethyl- | C₈H₁₄Cl₂O | ~193.06 (calculated) | Not available | Expected >200°C | Ethyl and two Cl at C2/C3 |
Key Observations :
- Hexanal : A straight-chain aldehyde with a fruity odor, widely studied in food chemistry as a lipid oxidation marker .
- 2-Ethylhexanal : Branched structure increases molecular weight and boiling point compared to hexanal, reducing volatility .
- 2,2-Dimethylhexanal : Steric hindrance from methyl groups alters reactivity, making it less prone to oxidation than hexanal .
- Hexanal, 2,3-dichloro-2-ethyl- : Chlorine atoms increase molecular weight and polarity, likely enhancing stability but reducing volatility. The electronegativity of Cl may also affect the aldehyde group’s reactivity in oxidation or nucleophilic addition reactions.
Hexanal
- Role in Food Systems: Generated via lipid oxidation of unsaturated fatty acids (e.g., linoleic acid) and contributes to flavor in cooked meats and fruits. However, excess hexanal causes rancidity .
- Preservation: Hexanal inhibits phospholipase D (PLD), delaying fruit ripening. Nanotechnology-based delivery systems enhance its efficacy in mangoes and avocados .
2-Ethylhexanal
- Industrial Use : Used in synthetic chemistry for plasticizers and fragrances. Its branched structure reduces volatility, making it suitable for high-temperature applications .
2,2-Dimethylhexanal
- Stability: Methyl groups provide steric protection, reducing susceptibility to oxidation. Potential use in stable flavor formulations or polymer precursors .
Hexanal, 2,3-Dichloro-2-Ethyl-
- Expected Behavior: Chlorine atoms may confer resistance to microbial degradation, suggesting utility as a preservative or pesticide. However, toxicity concerns (common in chlorinated organics) could limit food applications. Its higher boiling point implies suitability for non-volatile formulations.
Analytical Detection and Stability
- Hexanal : Quantified via GC-MS in foods (e.g., rice, infant formula) using dynamic headspace methods. Detection thresholds range from 5–10 ppm in low-fat foods .
- Chlorinated Derivatives : Higher molecular weight and polarity may require modified GC conditions (e.g., higher column temperatures). Stability studies are needed to assess degradation pathways, particularly dechlorination or hydrolysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
